N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide
Description
N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide (purity: 98% ) is a bis-alkylated acetamide derivative featuring a central acetamide core substituted with:
- Furan-2-ylmethyl and thiophen-3-ylmethyl groups at the nitrogen atoms.
- A 4-(isopropylsulfonyl)phenyl moiety at the acetamide’s α-carbon.
This compound’s structural complexity arises from the combination of heterocyclic (furan, thiophene) and sulfonyl groups, which are known to influence pharmacokinetic properties and target binding in medicinal chemistry .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-propan-2-ylsulfonylphenyl)-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S2/c1-16(2)28(24,25)20-7-5-17(6-8-20)12-21(23)22(13-18-9-11-27-15-18)14-19-4-3-10-26-19/h3-11,15-16H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXBNTBPTFCJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and any relevant case studies or research findings.
- Molecular Formula : C21H27NO5S
- Molecular Weight : 405.5 g/mol
- CAS Number : 1795491-83-6
Research suggests that compounds containing furan and thiophene moieties exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific mechanisms through which this compound exerts its effects are still under investigation, but several studies indicate potential interactions with various biological targets:
- Antiviral Activity : Compounds with similar structures have been shown to inhibit viral replication, particularly against RNA viruses such as SARS-CoV-2. For instance, derivatives containing furan rings have demonstrated inhibitory activity on viral proteases, essential for viral replication .
- Anti-inflammatory Effects : The isopropylsulfonyl group may contribute to anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation .
- Anticancer Properties : Some studies suggest that compounds with similar frameworks can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Biological Activity Data
The biological activity of this compound has been evaluated in several studies. Below is a summary of key findings:
| Activity Type | IC50/EC50 Values | Cell Lines/Models Used | Reference |
|---|---|---|---|
| Antiviral | 1.55 μM | Vero and MDCK cells | |
| Anti-inflammatory | Not specified | In vitro models | |
| Anticancer | Not specified | Various cancer cell lines |
Case Studies and Research Findings
- Antiviral Efficacy Against SARS-CoV-2 : A study explored the structure-activity relationship (SAR) of compounds related to this compound. It was found that modifications to the furan ring significantly impacted inhibitory potency against the viral main protease (Mpro), suggesting that this compound may serve as a lead for further antiviral drug development .
- Anti-inflammatory Mechanisms : Another investigation highlighted the potential of sulfonamide derivatives in reducing pro-inflammatory cytokine levels in macrophage models. Although specific data on this compound were not available, the structural similarities suggest a promising avenue for anti-inflammatory applications .
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicated low toxicity levels in various cell lines, supporting the potential therapeutic use of this compound without significant adverse effects .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry:
- Antimicrobial Properties : Compounds similar to N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM against pathogens like Staphylococcus aureus and Escherichia coli.
- Cytotoxicity : In vitro assays have demonstrated low cytotoxicity for related compounds, suggesting a favorable safety profile. For example, related compounds exhibited CC50 values exceeding 100 µM in Vero and MDCK cells.
- Enzyme Inhibition : The sulfonamide group may inhibit target proteins through hydrogen bonding, while the furan and thiophene rings could engage in π–π stacking interactions with receptor sites.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Intermediate : The reaction between furan derivatives and thiophene derivatives under basic conditions.
- Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.
Antibacterial Activity
A comparative study on structurally related compounds demonstrated their effectiveness against various bacterial strains:
| Compound Name | Structure | MIC (µM) | Notes |
|---|---|---|---|
| Compound A | [Structure A] | 20 | Effective against S. aureus |
| Compound B | [Structure B] | 40 | Effective against E. coli |
| N-(furan-2-ylmethyl)-... | TBD | TBD | Potentially more effective due to unique structure |
Cytotoxicity Testing
In vitro assays indicated that while the compound may be effective against certain pathogens, it maintains a favorable safety profile, which is crucial for therapeutic applications.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and isopropylsulfonyl groups undergo selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Thiophene oxidation | H₂O₂ (30%), CH₃COOH, 60°C, 6 hrs | Sulfoxide derivative (minor) or sulfone (prolonged reaction) | |
| Sulfonyl group stability | KMnO₄ (aqueous, pH 7) | No oxidation observed; sulfonyl group remains intact |
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Mechanism : Electrophilic attack on the thiophene sulfur atom by peroxides forms sulfoxide intermediates, which further oxidize to sulfones.
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Selectivity : The isopropylsulfonyl group resists oxidation due to its electron-withdrawing nature and steric hindrance.
Reduction Reactions
The acetamide moiety and aromatic systems participate in reduction pathways:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acetamide reduction | LiAlH₄, dry THF, 0°C → RT, 4 hrs | Primary amine: N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)ethylamine | |
| Furan ring hydrogenation | H₂ (1 atm), Pd/C, ethanol | Partially saturated furan (observed only under high-pressure H₂) |
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Yield Optimization : Reduction of the acetamide group achieves >80% conversion with excess LiAlH₄, while furan hydrogenation requires specialized catalysts.
Hydrolysis and Solvolysis
The acetamide bond undergoes cleavage under acidic or basic conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 hrs | 2-(4-(isopropylsulfonyl)phenyl)acetic acid + furan/thiophene amines | |
| Basic hydrolysis | NaOH (2M), EtOH/H₂O, 80°C, 8 hrs | Sodium salt of acetic acid + free amines |
-
Kinetics : Acidic hydrolysis proceeds faster due to protonation of the carbonyl oxygen, enhancing electrophilicity.
Functional Group Modifications
The furan and thiophene rings enable further derivatization:
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Regioselectivity : Nitration favors the C5 position of the furan ring due to electronic directing effects .
Cycloaddition and Cross-Coupling
The heterocyclic systems participate in advanced transformations:
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Limitations : The thiophene-3-ylmethyl group shows limited participation in cross-coupling due to steric constraints .
Stability and Degradation Pathways
Long-term stability studies reveal:
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Photodegradation : UV light (254 nm) induces cleavage of the sulfonyl group, forming sulfinic acid derivatives.
-
Thermal Decomposition : >200°C results in furan ring opening and SO₂ release (TGA-DSC analysis).
Key Research Findings
-
Reaction Selectivity : The isopropylsulfonyl group acts as a robust directing group, preserving aromatic integrity during electrophilic substitutions .
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Catalytic Challenges : Pd-mediated cross-couplings require bulky ligands (e.g., XPhos) to prevent catalyst poisoning by sulfur-containing moieties .
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Biological Implications : Hydrolysis products exhibit increased water solubility, making them candidates for prodrug development.
This comprehensive reactivity profile positions N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide as a versatile scaffold for medicinal chemistry and materials science applications.
Comparison with Similar Compounds
Structural Features
Table 1: Substituent Comparison
Key Observations :
- The target compound uniquely combines furan and thiophene groups with a bulky isopropylsulfonyl substituent, distinguishing it from analogs with simpler sulfonyl groups (e.g., methylsulfonyl in ) or alternative heterocycles (e.g., triazoles in ).
- The bis-alkylated nitrogen (furan/thiophene) is structurally akin to the SARS-CoV-1 3CLPro inhibitor in , which also features a thiophen-3-ylmethyl group but pairs it with a benzotriazolyl moiety.
Key Observations :
- The target compound’s synthesis may resemble alkylation or coupling reactions used in (EDC/DMAP) or (triethylamine-mediated acetylation).
- High-yield sulfonyl incorporation (e.g., 86.6% in ) suggests that the isopropylsulfonyl group in the target could be efficiently introduced via similar oxidative or coupling steps.
Table 3: Activity and Stability Data
Key Observations :
Q & A
Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide?
A common approach involves acylating substituted amines with activated carbonyl intermediates. For example, analogous compounds are synthesized by refluxing sulfonamide precursors with acetic anhydride to form acetamide linkages . Another method uses thioacetamide intermediates via reactions with hydrazine hydrate and sulfur, followed by coupling with substituted phenyl groups (e.g., 2-chloro-N-sulfamoylphenyl acetamide) . Key steps include:
- Reagent selection : Acetic anhydride for acetylation, morpholine for sulfur incorporation.
- Conditions : Reflux in ethanol or aqueous hydrazine at 60–80°C for 1–3 hours.
- Purification : Recrystallization from ethanol-dioxane mixtures yields high-purity crystals (85–91% yields reported for similar compounds) .
Q. How is the compound characterized post-synthesis?
Characterization typically involves:
- Spectroscopy :
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray crystallography : Resolves bond angles (e.g., nitro group torsion angles of -16.7° to 160.9°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying conditions?
Experimental design should focus on:
- Catalyst screening : Transition metals (e.g., Pd/C) or bases (e.g., NaOAc) to enhance coupling efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve sulfonyl group reactivity, while ethanol minimizes side reactions .
- Temperature gradients : Reflux at 80–100°C accelerates acetylation but risks decomposition; controlled heating (60°C) balances yield and purity .
- Statistical analysis : DOE (Design of Experiments) models to identify critical factors (e.g., molar ratios, reaction time) .
Q. How are contradictions in structural data resolved between computational models and experimental results?
- X-ray crystallography : Provides definitive bond lengths (e.g., C–S bond: 1.76–1.82 Å) and torsion angles, which can be compared with DFT-optimized geometries .
- NMR chemical shift calculations : GIAO (Gauge-Including Atomic Orbital) methods predict shifts for ambiguous protons (e.g., overlapping thiophene/furan signals) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) to explain packing discrepancies .
Q. What strategies assess the compound’s biological activity, particularly enzyme inhibition?
Q. What are the challenges in analyzing stereochemical outcomes during synthesis?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Circular dichroism (CD) : Detects Cotton effects for absolute configuration determination .
- Crystallographic twinning : Resolved by refining Flack parameters (e.g., values near 0 or 1 indicate pure enantiomers) .
Methodological Considerations
Q. How to troubleshoot low yields in multi-step syntheses?
- Intermediate characterization : Use LC-MS to identify unstable intermediates (e.g., sulfonamide degradation).
- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during thiophene functionalization .
- Scale-up adjustments : Replace batch reactors with flow chemistry for exothermic steps (e.g., sulfonation) .
Q. How to validate computational models for this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
